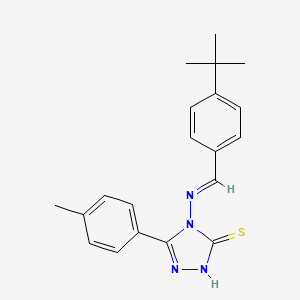
Methyl trimethylsilyl malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trimethylsilyl malonate is an organosilicon compound with the molecular formula C7H14O4Si. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a trimethylsilyl group and another by a methyl group. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl trimethylsilyl malonate can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Malonic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to facilitate the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl trimethylsilyl malonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield malonic acid derivatives.
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted malonates.
Common Reagents and Conditions:
Bases: Pyridine, sodium ethoxide.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Copper(I) bromide for alkynylation reactions.
Major Products Formed:
Substituted Malonates: Formed through alkylation reactions.
β-Keto Acids and Methyl Ketones: Formed through acylation reactions with acid chlorides and acyl carbonates.
Applications De Recherche Scientifique
Methyl trimethylsilyl malonate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in cyclocondensation reactions.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly in the development of drugs that target metabolic disorders.
Industry: this compound is used in the production of polymers and as a reagent in material science research.
Mécanisme D'action
The mechanism of action of methyl trimethylsilyl malonate involves its ability to form enolate ions, which can undergo nucleophilic substitution reactions. The trimethylsilyl group enhances the stability of the enolate ion, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the trimethylsilyl group, which can be easily replaced by other functional groups, facilitating the formation of a wide range of products.
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl) malonate: Another derivative of malonic acid with two trimethylsilyl groups.
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Uniqueness: Methyl trimethylsilyl malonate is unique due to the presence of both a trimethylsilyl group and a methyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The trimethylsilyl group provides steric protection and enhances the compound’s nucleophilicity, allowing for selective reactions that are not possible with other malonate derivatives.
Propriétés
Numéro CAS |
51849-23-1 |
|---|---|
Formule moléculaire |
C7H14O4Si |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
1-O-methyl 3-O-trimethylsilyl propanedioate |
InChI |
InChI=1S/C7H14O4Si/c1-10-6(8)5-7(9)11-12(2,3)4/h5H2,1-4H3 |
Clé InChI |
DPVCHJXFVHLEDC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)

![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995489.png)


![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)

![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)

